Butrin
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Overview
Description
“Butrin” is a brand name for the drug Bupropion . It is an atypical antidepressant primarily used to treat major depressive disorder and to support smoking cessation . Bupropion has several features that distinguish it from other antidepressants: it does not usually cause sexual dysfunction, it is not associated with weight gain and sleepiness, and it is more effective than SSRIs at improving symptoms of hypersomnia and fatigue .
Molecular Structure Analysis
Bupropion’s molecular formula is C13H18ClNO . Its structure closely resembles that of diethylpropion; it is related to phenylethylamines . The ChemSpider ID for Bupropion is 144321 .
Scientific Research Applications
Constitution and Chemical Properties
- Butrin, identified as 3′:7-diglucoside of butin, is unique among anthoxanthins and anthocyanin pigments due to its glycoside structure, with sugar residues in two different positions. This characteristic highlights its chemical complexity and potential for diverse applications (Rao & Seshadri, 1941).
Therapeutic Applications
- Anti-Inflammatory and Anti-Cancer Properties :
- This compound, derived from Butea monosperma, demonstrates significant anti-inflammatory effects by inhibiting nuclear factor-κB in activated human mast cells. This inhibition leads to reduced production of tumor necrosis factor-α, interleukin-6, and interleukin-8, suggesting therapeutic potential in conditions like rheumatoid arthritis and potentially other inflammatory diseases (Rasheed et al., 2010).
- Chemopreventive Effects in Cancer :
- In studies focusing on colorectal cancer, this compound, among other compounds from Butea monosperma, showed efficacy in inhibiting aberrant crypt foci formation, a precursor to colorectal cancer. This suggests its potential role in cancer chemoprevention (Subramaniyan et al., 2016).
Antioxidant Activity
- This compound, when studied for its antioxidant properties, did not show a reduction in DPPH (a free radical), indicating that its antioxidant potential might be limited or context-dependent. This aspect requires further investigation to understand its applicability in oxidative stress-related conditions (Jassbi et al., 2004).
Skin Inflammation and Anti-Aging Properties
- A study on the anti-inflammatory mechanism of this compound in skin inflammation revealed its potential in reducing pro-inflammatory cytokines and inhibiting metalloproteinases. These properties suggest its use in treating skin inflammatory conditions and possibly in anti-aging formulations (Krolikiewicz-Renimel et al., 2013).
Hepatoprotective Effects
- This compound, along with isothis compound, demonstrated significant antihepatotoxic activity, suggesting its potential in treating liver disorders. This application is especially relevant given the traditional use of Butea monosperma in Indian medicine for liver health (Wagner et al., 1986).
Mechanism of Action
Bupropion works by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . More specifically, bupropion binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .
Safety and Hazards
Bupropion carries a black box warning for severe neuropsychiatric symptoms, including agitation, anxiety, delusions, hallucinations, panic disorder, paranoia, and psychosis . It also increases the risk of seizures . Bupropion is not suitable for people with seizure disorders, eating disorders, or undergoing alcohol, anticonvulsant, barbiturate, or benzodiazepine withdrawal .
Properties
CAS No. |
492-13-7 |
---|---|
Molecular Formula |
C27H32O15 |
Molecular Weight |
596.5 g/mol |
IUPAC Name |
(2S)-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O15/c28-8-18-20(32)22(34)24(36)26(41-18)38-11-2-3-12-14(31)7-15(39-16(12)6-11)10-1-4-13(30)17(5-10)40-27-25(37)23(35)21(33)19(9-29)42-27/h1-6,15,18-30,32-37H,7-9H2/t15-,18+,19+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1 |
InChI Key |
QVCQYYYTMIZOGK-VQBAZXIRSA-N |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |
Synonyms |
7,3',4'-trihydroxyflavanone-7,3'-diglucoside butrin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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